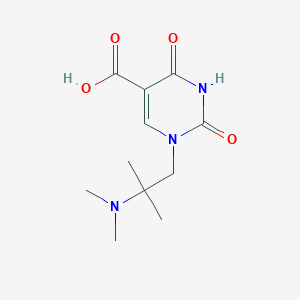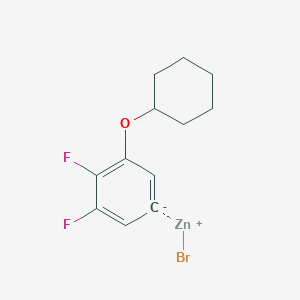
3-Cyclohexyloxy-4,5-difluorophenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CYCLOHEXYLOXY-4,5-DIFLUOROPHENYLZINC BROMIDE, 0.50 M in THF, is an organozinc compound used in various chemical reactions. It is a solution in tetrahydrofuran (THF) and is known for its reactivity and utility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOHEXYLOXY-4,5-DIFLUOROPHENYLZINC BROMIDE typically involves the reaction of 3-cyclohexyloxy-4,5-difluorophenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The process involves:
- Dissolving 3-cyclohexyloxy-4,5-difluorophenyl bromide in THF.
- Adding zinc powder or zinc bromide to the solution.
- Stirring the mixture at a controlled temperature until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-CYCLOHEXYLOXY-4,5-DIFLUOROPHENYLZINC BROMIDE undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include palladium or nickel catalysts, other organozinc compounds, and halides.
Conditions: These reactions are typically carried out under an inert atmosphere, at controlled temperatures, and sometimes in the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a cross-coupling reaction, the product would be a new carbon-carbon bonded compound.
Scientific Research Applications
3-CYCLOHEXYLOXY-4,5-DIFLUOROPHENYLZINC BROMIDE is used in various scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be used to modify biological molecules for research purposes.
Industry: It is used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 3-CYCLOHEXYLOXY-4,5-DIFLUOROPHENYLZINC BROMIDE involves the transfer of the phenyl group from the zinc compound to the target molecule. This process is facilitated by the presence of a catalyst, which activates the zinc compound and the target molecule, allowing the transfer to occur.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Difluorophenylzinc bromide
- (Diethoxyphosphoryl)difluoromethylzinc bromide
Uniqueness
3-CYCLOHEXYLOXY-4,5-DIFLUOROPHENYLZINC BROMIDE is unique due to the presence of the cyclohexyloxy group, which can influence its reactivity and the types of reactions it can undergo. This makes it particularly useful in specific synthetic applications where other organozinc compounds may not be as effective.
Properties
Molecular Formula |
C12H13BrF2OZn |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
bromozinc(1+);1-cyclohexyloxy-2,3-difluorobenzene-5-ide |
InChI |
InChI=1S/C12H13F2O.BrH.Zn/c13-10-7-4-8-11(12(10)14)15-9-5-2-1-3-6-9;;/h7-9H,1-3,5-6H2;1H;/q-1;;+2/p-1 |
InChI Key |
OOAWIQYHNCRGMB-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)OC2=C(C(=C[C-]=C2)F)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-[[(1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol](/img/structure/B14881937.png)

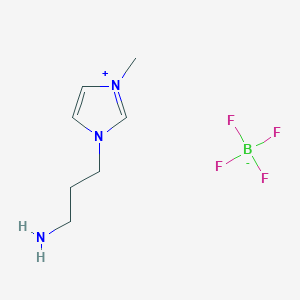
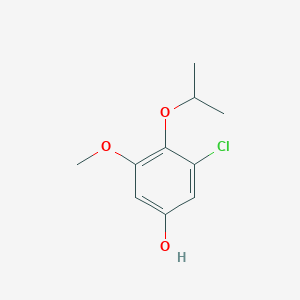


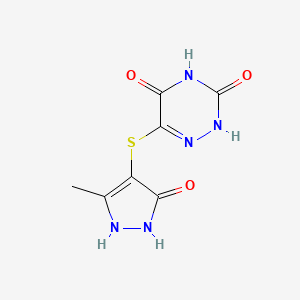

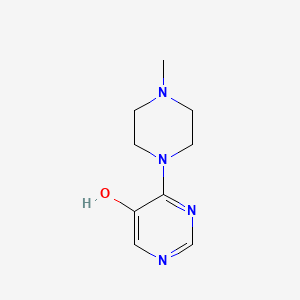
![2-[(2',5'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14881995.png)

![N,N'-(1,2-phenylene)bis(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide)](/img/structure/B14882022.png)

